

A Technical Guide to 5,5'-Dibromo-BAPTA for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5'-Dibromo-bapta

Cat. No.: B1147785

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **5,5'-Dibromo-BAPTA**, a crucial tool for investigating the role of calcium in cellular signaling and physiology. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in research settings.

Introduction to 5,5'-Dibromo-BAPTA

5,5'-Dibromo-BAPTA is a high-affinity calcium chelator that is widely used in biological research to control and measure intracellular and extracellular calcium concentrations. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers high selectivity for Ca^{2+} over other divalent cations such as Mg^{2+} , and its calcium binding is less sensitive to pH changes compared to other chelators like EGTA. Its intermediate affinity for calcium makes it particularly useful for studying a wide range of biologically relevant calcium concentrations.^[1] The tetrapotassium salt form of **5,5'-Dibromo-BAPTA** is a water-soluble and membrane-impermeant compound, making it ideal for use in extracellular buffers or for direct intracellular application through techniques like microinjection.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer **5,5'-Dibromo-BAPTA** for research purposes, primarily as the tetrapotassium salt. The table below summarizes the product specifications from several key suppliers to facilitate comparison.

Supplier	Product Name	Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number
MedChemExpress	5,5'-Dibromo BAPTA tetrapotassium	---	$C_{22}H_{18}Br_2K_4N_2O_{10}$	786.59	73630-11-2
BOC Sciences	5,5'-Dibromo BAPTA tetrapotassium salt	---	$C_{22}H_{18}Br_2K_4N_2O_{10}$	786.59	---
Biotium	5,5'-Dibromo BAPTA, Tetrapotassium Salt	---	$C_{22}H_{18}Br_2K_4N_2O_{10}$	786.59	73630-11-2
Aladdin Scientific	5,5'-Dibromo BAPTA, tetrapotassium salt	≥95%	$C_{22}H_{22}Br_2N_2O_{10}$	634.225	---
Santa Cruz Biotechnology	5,5'-Dibromo-BAPTA	≥94%	$C_{22}H_{22}Br_2N_2O_{10}$	634.23	111248-72-7
Cenmed Enterprises	5,5'-Dibromo BAPTA tetrapotassium	≥95%	---	786.59	73630-11-2

Note: Purity specifications and other data may vary by lot. Researchers should always consult the supplier's certificate of analysis for the most accurate information. The molecular weight for the free acid form is approximately 634.23 g/mol, while the tetrapotassium salt is approximately 786.59 g/mol.

Physicochemical Properties

- Appearance: Typically a white to off-white solid.^{[2][3]}
- Solubility: The tetrapotassium salt is soluble in water.^{[2][3]} Information on solubility in other solvents is limited and should be determined empirically.
- Storage: It is recommended to store at 4°C.

Calcium Binding Properties

- Dissociation Constant (Kd): The Kd for Ca^{2+} is approximately 3.6 μM in the absence of Mg^{2+} . This value can be influenced by experimental conditions such as pH, ionic strength, and temperature.

Experimental Protocols

Preparation of Calcium Buffers

Calcium buffers are essential for in vitro experiments that require a precise free calcium concentration. The following protocol outlines the steps to prepare a calcium buffer using **5,5'-Dibromo-BAPTA**. The calculation of the free Ca^{2+} concentration is based on the known Kd of the chelator and the total concentrations of calcium and the chelator.

Materials:

- **5,5'-Dibromo-BAPTA**, tetrapotassium salt
- Calcium chloride (CaCl_2) standard solution
- Potassium chloride (KCl) or other salts to adjust ionic strength
- pH buffer (e.g., MOPS or HEPES)
- High-purity water

Procedure:

- Determine the Desired Free $[\text{Ca}^{2+}]$: Define the target free calcium concentration for your experiment.

- Calculate the Required Total $[Ca^{2+}]$: Use the following formula to calculate the total calcium concentration needed:

$$[Ca^{2+}]_{total} = [Ca^{2+}]_{free} * (1 + [BAPTA]_{total} / (K_d + [Ca^{2+}]_{free}))$$

- $[Ca^{2+}]_{total}$: Total calcium concentration to be added.
- $[Ca^{2+}]_{free}$: Desired free calcium concentration.
- $[BAPTA]_{total}$: Total concentration of **5,5'-Dibromo-BAPTA**.
- K_d : Dissociation constant of **5,5'-Dibromo-BAPTA** for Ca^{2+} (~3.6 μM).

Note: For accurate calculations, especially when working with a range of calcium concentrations, it is advisable to use specialized software or online calculators that can account for the effects of pH, ionic strength, and temperature on the K_d .

- Prepare the Buffer Solution: a. Dissolve the desired amount of **5,5'-Dibromo-BAPTA**, tetrapotassium salt in high-purity water. b. Add the pH buffer and any other salts to achieve the desired ionic strength and pH. c. Add the calculated volume of the $CaCl_2$ standard solution to the buffer. d. Adjust the final volume with high-purity water.
- Verify the Free $[Ca^{2+}]$: If possible, measure the free calcium concentration using a calcium-selective electrode to confirm your calculations.

Intracellular Calcium Chelation

Since the tetrapotassium salt of **5,5'-Dibromo-BAPTA** is membrane-impermeant, it must be introduced directly into the cytoplasm.

3.2.1. Microinjection

Microinjection is a common method for introducing non-membrane-permeable substances into cells.

Materials:

- **5,5'-Dibromo-BAPTA**, tetrapotassium salt

- Injection buffer (e.g., a potassium-based intracellular-like solution)
- Microinjection system (micromanipulator, injector, and glass micropipettes)
- Inverted microscope

Procedure:

- Prepare the Injection Solution: Dissolve **5,5'-Dibromo-BAPTA**, tetrapotassium salt in the injection buffer to the desired final concentration (typically in the millimolar range, but should be optimized for the specific cell type and experiment).
- Load the Micropipette: Back-fill a pulled glass micropipette with the injection solution.
- Perform Microinjection: Under microscopic observation, carefully guide the micropipette to the target cell and inject a small volume of the solution into the cytoplasm. The injection volume should be a small fraction of the total cell volume to avoid physical damage.
- Post-Injection Incubation: Allow the cells to recover for a period before starting the experiment.

3.2.2. Alternative Loading Methods for BAPTA Derivatives (AM Esters)

For researchers interested in a non-invasive method for intracellular calcium chelation, the membrane-permeant acetoxymethyl (AM) ester form of BAPTA is often used. While this guide focuses on the tetrapotassium salt, the following is a general protocol for loading BAPTA-AM.

Materials:

- BAPTA-AM
- Anhydrous dimethyl sulfoxide (DMSO)
- Pluronic® F-127 (optional, to aid solubilization)
- Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

Procedure:

- Prepare a Stock Solution: Dissolve BAPTA-AM in anhydrous DMSO to a concentration of 1-10 mM.
- Prepare the Loading Solution: Dilute the BAPTA-AM stock solution in a balanced salt solution or serum-free medium to the final working concentration (typically 1-10 μ M). If using, add Pluronic® F-127 to the loading solution to improve solubility.
- Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.
- Wash: Remove the loading solution and wash the cells with fresh, warm medium or buffer to remove extracellular BAPTA-AM.
- De-esterification: Incubate the cells for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active BAPTA inside the cells.

Application in Signaling Pathway Analysis

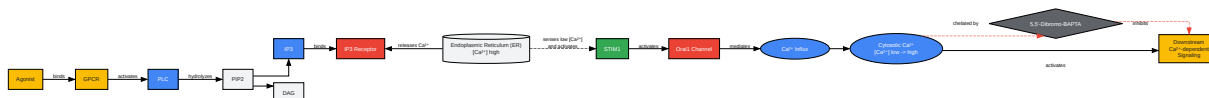
5,5'-Dibromo-BAPTA is a valuable tool for dissecting calcium-dependent signaling pathways. One prominent example is the investigation of store-operated calcium entry (SOCE).

Store-Operated Calcium Entry (SOCE)

SOCE is a major mechanism for calcium influx in non-excitabile cells. It is activated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins in the ER membrane. Upon ER calcium depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to calcium influx.

By chelating intracellular calcium, **5,5'-Dibromo-BAPTA** can be used to investigate the downstream effects of SOCE. For instance, researchers can assess how buffering intracellular calcium transients affects the activation of calcium-dependent enzymes, transcription factors, or other signaling molecules.

Below is a diagram illustrating the SOCE pathway and the point of intervention for BAPTA.

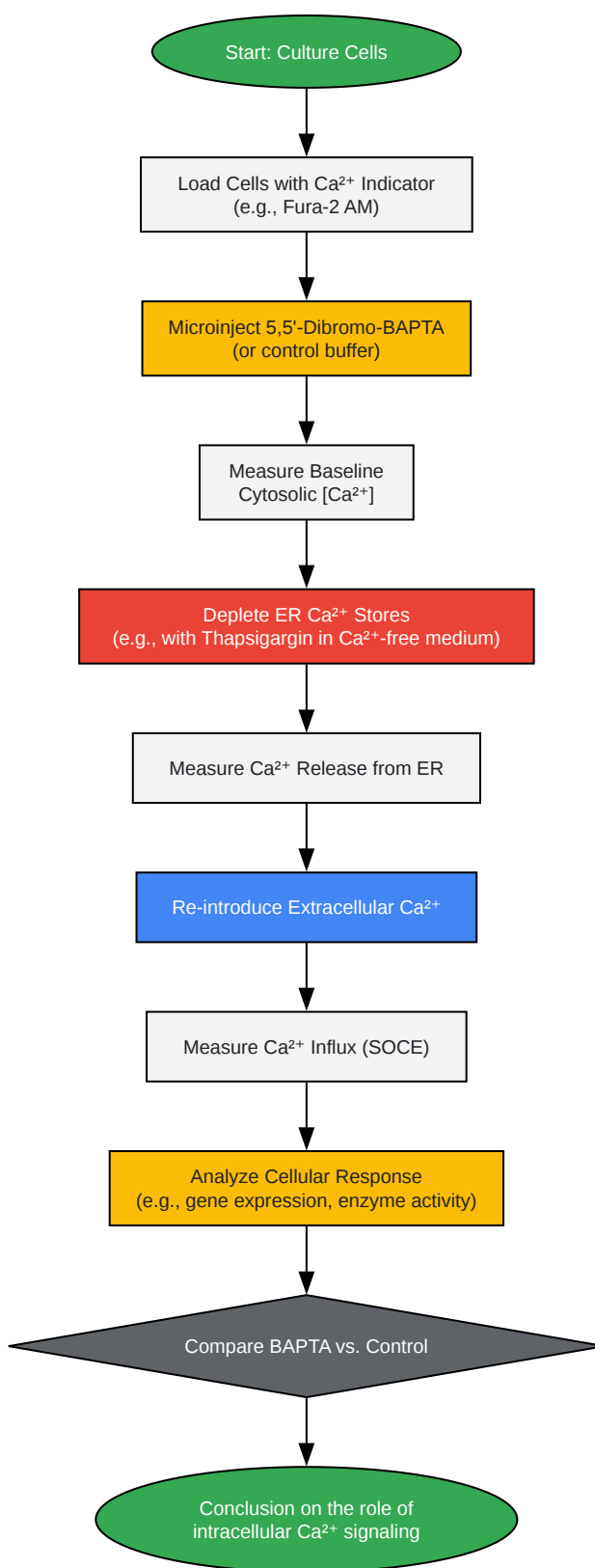


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Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental Workflow for Investigating SOCE

The following workflow describes a typical experiment to investigate the role of intracellular calcium in a SOCE-mediated cellular response using **5,5'-Dibromo-BAPTA**.



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Caption: Experimental workflow for studying SOCE using **5,5'-Dibromo-BAPTA**.

Conclusion

5,5'-Dibromo-BAPTA is an indispensable tool for researchers investigating the multifaceted roles of calcium in cellular function. Its well-defined calcium binding properties and the commercial availability of a high-purity tetrapotassium salt make it suitable for a wide range of applications, from creating precise calcium buffers to directly modulating intracellular calcium dynamics. By understanding its properties and employing the appropriate experimental protocols, scientists can effectively elucidate the intricate mechanisms of calcium-dependent signaling pathways.

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- To cite this document: BenchChem. [A Technical Guide to 5,5'-Dibromo-BAPTA for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147785#commercial-suppliers-of-5-5-dibromo-bapta-for-research>]

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